molecular formula C19H19ClN4O3 B4117709 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide

2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide

Cat. No. B4117709
M. Wt: 386.8 g/mol
InChI Key: OSTMZEXSXFOHTE-UHFFFAOYSA-N
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Description

2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptor binding sites in the brain. It has been shown to block the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, and may also affect the activity of other ion channels and receptors.
Biochemical and Physiological Effects:
2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of NMDA receptor activity, and the alteration of ion channel function. It has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the specific brain region and receptor systems involved.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide is its versatility in research applications. It can be used to investigate a wide range of neurotransmitter systems and has been shown to have effects on both excitatory and inhibitory neuronal activity. However, one of the limitations of 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying its effects on neurotransmitter systems and ion channels, as well as its potential toxicity at high doses. Finally, the development of new analogs and derivatives of 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide may lead to the discovery of more potent and selective compounds for use in scientific research.

Scientific Research Applications

2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide has been used in a wide range of scientific research applications, including the study of neurotransmitter release, ion channel function, and receptor binding. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, and has been used to investigate the mechanisms underlying drug addiction, depression, and anxiety.

properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c20-13-5-4-8-15(11-13)22-17(25)12-16-18(26)21-9-10-24(16)19(27)23-14-6-2-1-3-7-14/h1-8,11,16H,9-10,12H2,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTMZEXSXFOHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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